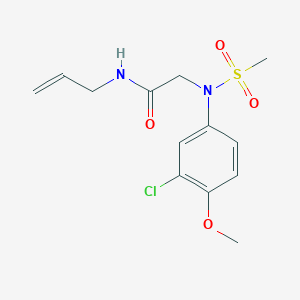![molecular formula C19H21NO4 B5131744 3-[(2-methylphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one](/img/structure/B5131744.png)
3-[(2-methylphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2-methylphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one, also known as MPTP, is a synthetic compound that has gained significant interest in the scientific community due to its potential applications in research. MPTP is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 315.4 g/mol. This compound is a derivative of propiophenone and is commonly used in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 3-[(2-methylphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one involves its conversion to MPP+ (1-methyl-4-phenylpyridinium ion) by the enzyme monoamine oxidase-B (MAO-B) in the brain. MPP+ is selectively taken up by dopaminergic neurons via the dopamine transporter and accumulates in the mitochondria, where it inhibits complex I of the electron transport chain, leading to mitochondrial dysfunction and cell death.
Biochemical and Physiological Effects
3-[(2-methylphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one has been shown to induce a range of biochemical and physiological effects in animal models. These include the selective destruction of dopaminergic neurons, the induction of oxidative stress and inflammation, and the activation of glial cells. 3-[(2-methylphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one has also been shown to affect other neurotransmitter systems, such as the serotonergic and noradrenergic systems.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 3-[(2-methylphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one in lab experiments is its ability to selectively destroy dopaminergic neurons, which makes it a valuable tool for studying Parkinson's disease. 3-[(2-methylphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one-induced animal models of Parkinson's disease have been used to study the pathophysiology of the disease, to develop and test new treatments, and to identify biomarkers for early diagnosis. However, one of the limitations of using 3-[(2-methylphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one is its toxicity, which requires careful handling and disposal. 3-[(2-methylphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one is also known to induce a Parkinson's disease-like syndrome in humans and non-human primates, which raises ethical concerns.
Zukünftige Richtungen
There are several future directions for research on 3-[(2-methylphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one. One area of interest is the development of new animal models of Parkinson's disease that better mimic the human disease. Another area of interest is the identification of new biomarkers for early diagnosis and treatment monitoring. Additionally, there is a need for the development of new treatments that target the underlying mechanisms of Parkinson's disease, such as mitochondrial dysfunction and inflammation. Finally, there is a need for further research on the potential applications of 3-[(2-methylphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one in other neurological disorders, such as Alzheimer's disease and Huntington's disease.
Conclusion
In conclusion, 3-[(2-methylphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one is a synthetic compound that has gained significant interest in the scientific community due to its potential applications in research. 3-[(2-methylphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one is commonly used as a research tool to study the dopaminergic system in the brain and as a model for Parkinson's disease. 3-[(2-methylphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one has been shown to selectively destroy dopaminergic neurons, induce oxidative stress and inflammation, and affect other neurotransmitter systems. While 3-[(2-methylphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one has several advantages for lab experiments, its toxicity and ethical concerns require careful handling and disposal. There are several future directions for research on 3-[(2-methylphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one, including the development of new animal models, the identification of new biomarkers, and the development of new treatments for neurological disorders.
Synthesemethoden
3-[(2-methylphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one can be synthesized using various methods, including the condensation of 3,4,5-trimethoxybenzaldehyde with 2-methylphenylamine in the presence of an acid catalyst. Another method involves the reaction of 3,4,5-trimethoxybenzoic acid with 2-methylphenylhydrazine in the presence of a reducing agent.
Wissenschaftliche Forschungsanwendungen
3-[(2-methylphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one has been extensively studied for its potential applications in scientific research. One of the main uses of 3-[(2-methylphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one is as a research tool to study the dopaminergic system in the brain. 3-[(2-methylphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one is known to selectively destroy dopaminergic neurons, leading to a Parkinson's disease-like syndrome in humans and non-human primates. This property of 3-[(2-methylphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one has been used to develop animal models of Parkinson's disease, which have been instrumental in advancing our understanding of the disease and in the development of new treatments.
Eigenschaften
IUPAC Name |
(E)-3-(2-methylanilino)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-13-7-5-6-8-15(13)20-10-9-16(21)14-11-17(22-2)19(24-4)18(12-14)23-3/h5-12,20H,1-4H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCTOUFGRMATHSI-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC=CC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N/C=C/C(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethyl]-N-(4-methoxybenzyl)propanamide](/img/structure/B5131669.png)
![4-[(3-iodo-4-methylphenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5131673.png)

![5-{3,5-dichloro-4-[(4-nitrobenzyl)oxy]benzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5131690.png)

![N-methyl-2-(1-methyl-1H-pyrazol-4-yl)-N-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)ethanamine](/img/structure/B5131697.png)

![5-acetyl-4-(2-furyl)-6-methyl-2-[(3-nitrobenzyl)thio]-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5131706.png)
![5-(3-{1-[(4-methoxy-2-pyridinyl)methyl]-1H-pyrazol-3-yl}phenyl)pyrimidine](/img/structure/B5131721.png)
![ethyl cyano[2,2-dimethyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]acetate](/img/structure/B5131725.png)
![5-{4-[(2-fluorobenzyl)oxy]benzylidene}-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5131751.png)
![5-{4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5131754.png)

![N-benzyl-N-methyl-3-{1-[oxo(phenyl)acetyl]-4-piperidinyl}propanamide](/img/structure/B5131759.png)